Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Vue d'ensemble

Description

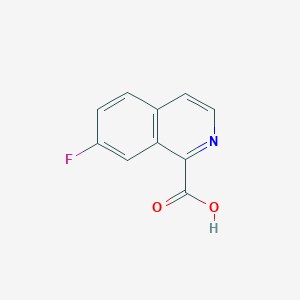

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a fluorinated organic compound . It is an ester organic solvent . The molecular formula of this compound is C10H10FNO4 and it has a molecular weight of 227.19 .

Molecular Structure Analysis

The linear formula of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is C10H10FNO4 . Unfortunately, the specific structural details or 3D structure of this compound are not provided in the search results.Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological imaging and diagnostics. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can be used as a fluorescent probe due to its unique spectral properties. Researchers can label specific cellular components or molecules with this compound, allowing visualization under fluorescence microscopy. Its absorption and emission wavelengths make it suitable for tracking cellular processes, protein localization, and drug delivery studies .

Chemical Synthesis and Medicinal Chemistry

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate serves as a versatile building block in organic synthesis. Medicinal chemists can modify its structure to create novel drug candidates. For instance, by introducing functional groups, researchers can design potential anti-cancer agents, anti-inflammatory drugs, or enzyme inhibitors. The nitro and fluoro substituents provide opportunities for fine-tuning biological activity .

Pesticide Development

Fluorinated compounds often find applications in agrochemicals. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate could serve as a precursor for designing new pesticides. Researchers can explore its reactivity and toxicity to develop environmentally friendly alternatives that target specific pests while minimizing harm to non-target organisms .

Materials Science and Surface Modification

Functionalized esters like Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can enhance material properties. Researchers can incorporate it into polymer matrices or modify surfaces to achieve desired characteristics. For example, it could be used to create hydrophobic coatings, improve adhesion, or introduce specific chemical functionalities .

Photophysical Studies and Spectroscopy

Researchers interested in understanding molecular interactions, excited-state dynamics, and photophysical properties can utilize this compound. Its fluorescence behavior, quantum yield, and photostability can be investigated using techniques such as UV-Vis spectroscopy, fluorescence lifetime measurements, and steady-state fluorescence spectroscopy .

Bioconjugation and Targeted Drug Delivery

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate can be functionalized with biomolecules (e.g., peptides, antibodies) to create targeted drug delivery systems. By attaching it to drug payloads, researchers can enhance drug selectivity and reduce off-target effects. The fluorine atom aids in tracking drug distribution in vivo .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKVAUOQFVWSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)

![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)